8-Oxo-decanoic acid
Overview
Description
8-Oxo-decanoic acid is a compound related to various oxidized organic molecules that have been the subject of research due to their biological significance and chemical reactivity. While the provided papers do not directly discuss 8-oxo-decanoic acid, they do provide insights into similar compounds, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and 8-oxo-2-aminodecanoic acid, which can help infer some aspects of 8-oxo-decanoic acid's behavior and properties.
Synthesis Analysis
The synthesis of related 8-oxo compounds involves multi-step processes that can include copper-catalyzed allylation and cross-metathesis reactions. For instance, a range of 7-oxo, 8-oxo, and 9-oxo amino acids, which are analogues of 8-oxo-2-aminodecanoic acid, were prepared through a process involving allylation of serine-, aspartic acid-, and glutamic acid-derived organozinc reagents, followed by cross-metathesis with unsaturated ketones and hydrogenation .
Molecular Structure Analysis
The molecular structure of 8-oxo compounds can be complex and is often characterized using spectroscopic methods. For example, the photosensitized oxidation product of 8-oxo-7,8-dihydro-2′-deoxyguanosine was identified and characterized by extensive spectroscopic measurements, including FAB mass spectrometry, and 1H and 13C NMR analyses . These techniques could similarly be applied to analyze the structure of 8-oxo-decanoic acid.
Chemical Reactions Analysis
8-Oxo compounds can undergo various chemical reactions, including photosensitized reactions and oxidation processes. The photosensitized reaction of 8-oxo-7,8-dihydro-2′-deoxyguanosine, for example, involves a type II mechanism through initial [2+2] cycloaddition, followed by bond cleavage and further decomposition . Additionally, the Castagnoli-Cushman reaction with imines has been shown to be enhanced for certain cyclic anhydrides, indicating a potential for diverse reactivity in related 8-oxo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-oxo compounds are influenced by their functional groups and molecular structure. For instance, 8-oxo-7,8-dihydroguanine derivatives like oxaluric acid have been studied for their repair and mutagenic potential, indicating that these compounds can interact with biological systems and affect DNA synthesis and repair . The effect of 10-oxo-trans-8-decenoic acid on the growth of Agaricus bisporus suggests that similar 8-oxo fatty acids may have biological activity that can influence organismal growth .
Scientific Research Applications
Photocatalytic Vesicle Formation
- Research Insight : 8-Oxo-decanoic acid is a product of photoinduced electron transfer that drives the reductive cleavage of an ester, producing molecules that form bilayers and spontaneously assemble into vesicles. This process, using a ruthenium-based photocatalyst linked to a nucleobase (8-oxo-guanine), highlights the conversion of non-structure forming molecules into amphiphiles under external energy sources (DeClue et al., 2009).
Mycelial Growth Stimulation in Fungi
- Research Insight : The derivative 10-Oxo-trans-8-decenoic acid (ODA) significantly stimulates mycelial growth and stipe elongation in Agaricus bisporus, a common mushroom. This discovery suggests a potential role for ODA in the initiation of fruiting and enhancing mushroom yield (Mau et al., 1992).
Role in DNA Repair
- Research Insight : 8-Oxo-7,8-dihydro-guanosine (8-oxo-G), closely related to 8-oxo-decanoic acid, has been proposed as a primordial precursor for present-day flavins in DNA or RNA repair, particularly for repairing cyclobutane pyrimidine dimer (CPD) lesions. This role emphasizes its importance in maintaining genetic integrity and underscores its potential prebiotic significance (Wu et al., 2017).
Transcriptional Error Prevention
- Research Insight : The MutT protein in Escherichia coli interacts with oxidized guanine derivatives like 8-oxo-decanoic acid. It specifically hydrolyzes 8-oxo-deoxyguanosine triphosphate and 8-oxo-guanosine triphosphate, thereby preventing transcriptional and DNA replication errors caused by oxidative damage. This suggests a crucial role for 8-oxo derivatives in maintaining transcriptional fidelity and cellular health (Taddei et al., 1997).
Reactions with Reactive Oxygen Species
- Research Insight : 8-Oxoguanine, related to 8-oxo-decanoic acid, is highly susceptible to secondary oxidation by agents like peroxynitrite. This sensitivity makes it a prime target for endogenous oxidizing agents and provides insight into the potential oxidative transformations of 8-oxo-decanoic acid in biological systems (Tretyakova et al., 1999).
Oxidation of DNA Lesions
- Research Insight : 8-Oxo derivatives, including 8-oxo-decanoic acid, are pivotal in the oxidative damage of DNA. Studies on the oxidation of 8-oxoguanine provide insights into the mechanisms and consequences of oxidative stress on nucleic acids, which could be relevant for understanding the behavior of 8-oxo-decanoic acid under similar conditions (Sun et al., 2017).
Safety And Hazards
When handling 8-Oxo-decanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or inhalation, immediate medical attention is necessary .
properties
IUPAC Name |
8-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAILBXOLHAFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952472 | |
Record name | 8-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-decanoic acid | |
CAS RN |
3006-51-7 | |
Record name | 8-Oxodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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